Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Overview
Description
Imidazo[1,2-a]pyrimidine is a class of heterocyclic compounds that have been receiving significant attention in the synthetic chemistry community . They are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One efficient procedure involves the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines are known to undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .Scientific Research Applications
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Antituberculosis Agents
- Field: Medicinal Chemistry
- Application: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .
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Synthetic Chemistry
- Field: Synthetic Chemistry
- Application: Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
- Method: The synthetic approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
- Results: This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
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Anticancer Agents
- Field: Medicinal Chemistry
- Application: Imidazo[1,2-a]pyrimidine derivatives have been linked to the pharmacological activity of related drugs . They are found in anticancer activity medicines .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Anti-Inflammatory Drugs
- Field: Medicinal Chemistry
- Application: Imidazo[1,2-a]pyrimidine derivatives are found in anti-inflammatory activity pharmaceuticals .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Corrosion Inhibitors
- Field: Materials Science
- Application: Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Drug Molecule Production
- Field: Medicinal Chemistry
- Application: The imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Antibacterial and Antiviral Agents
- Field: Medicinal Chemistry
- Application: Imidazole pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Anxiolytic Drugs
- Field: Medicinal Chemistry
- Application: Imidazo[1,2-a]pyrimidine derivatives are found in anxiolytic drugs .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Regioselective Synthesis
- Field: Synthetic Chemistry
- Application: An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Antituberculosis Agents
- Field: Medicinal Chemistry
- Application: Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
- Method: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results: The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs .
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Chemosynthetic Methodologies
- Field: Synthetic Chemistry
- Application: Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
- Method: The synthetic approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
- Results: This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
Safety And Hazards
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The aim is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .
properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQNNRMWXBIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651761 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
CAS RN |
754928-12-6 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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